molecular formula C10H8ClNO B14111402 1-Acetyl-3-chloroindole

1-Acetyl-3-chloroindole

Cat. No.: B14111402
M. Wt: 193.63 g/mol
InChI Key: UUYRXYWVPFCULW-UHFFFAOYSA-N
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Description

1-Acetyl-3-chloroindole is a substituted indole derivative featuring an acetyl group (-COCH₃) at the 1-position and a chlorine atom at the 3-position of the indole ring. Indole derivatives are critical in medicinal chemistry due to their structural versatility and bioactivity. For instance, acetylated indoles (e.g., 1-acetyl-2-methylindole in ) demonstrate roles in modulating receptor interactions or serving as synthetic intermediates . The chlorine substituent at position 3 likely enhances electronic effects, influencing reactivity and binding properties, as seen in other 3-chloroindole derivatives (e.g., 1-(2-chlorophenyl)-6-fluoro-2-methylindole-3-carbonitrile in ) .

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

1-(3-chloroindol-1-yl)ethanone

InChI

InChI=1S/C10H8ClNO/c1-7(13)12-6-9(11)8-4-2-3-5-10(8)12/h2-6H,1H3

InChI Key

UUYRXYWVPFCULW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Acetyl-3-chloroindole can be achieved through several methods. One common approach involves the reaction of 3-chloroindole with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding 1-Acetyl-3-chloroindole as the primary product .

Another method involves the use of 3-chloroindole and acetyl chloride in the presence of a base such as triethylamine. This reaction also proceeds under mild conditions and provides a high yield of the desired product .

Industrial production of 1-Acetyl-3-chloroindole may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

1-Acetyl-3-chloroindole undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., oxodiperoxomolybdenum), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-chloroindole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, indole derivatives are known to bind to multiple receptors with high affinity, influencing biological pathways involved in disease processes .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Spectroscopic Data

Compound Name Substituents 13C-NMR (C-3, ppm) Molecular Weight Key References
1-Acetyl-3-chloroindole (hypothetical) 1-Acetyl, 3-Cl ~101–109* 209.63 (C₁₀H₈ClNO) Inferred
1H-Indole-3-acetyl chloride 3-Acetyl chloride 101.99 (C-3) 207.61
3-(2-Chlorobenzyl)-1H-indole 3-(2-Cl-benzyl) 122.1 (C-3) 242.07
1-(p-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid 1-p-Cl-benzoyl, 3-acetic acid N/A 456.29

*Inferred from and , where C-3 carbons in chloroindoles resonate between 101–109 ppm .

  • Electronic Effects : The acetyl group at position 1 in 1-Acetyl-3-chloroindole likely withdraws electron density, polarizing the indole ring. This contrasts with 3-acetyl chloride derivatives (), where the electron-withdrawing chloride further activates the ring for nucleophilic substitution .
  • Reactivity : Chlorine at position 3 enhances electrophilic substitution at adjacent positions, as seen in 3-chloroindole derivatives used in cross-coupling reactions (e.g., ) .

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